2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC11426649
Molecular Formula: C14H14ClN3O2S
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN3O2S |
|---|---|
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19) |
| Standard InChI Key | XLMQMERBRPVRCP-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide delineates its molecular architecture:
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1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom.
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Tetrahydrofuran-2-yl substituent: A saturated oxygen-containing heterocycle at position 5 of the thiadiazole ring.
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4-Chlorophenyl group: A benzene ring with a chlorine substituent at the para position, linked via an acetamide moiety.
Table 1: Comparative Structural Data of Related Thiadiazole Derivatives
The molecular formula C₁₅H₁₄ClN₃O₂S and calculated molecular weight of 347.8 g/mol align with structurally analogous compounds reported in PubChem and synthetic studies . X-ray crystallography data remain unavailable, but spectroscopic characterization (e.g., NMR, IR) likely confirms the (2E)-configuration of the thiadiazole-ylidene group, as seen in related enamide-thiadiazole hybrids.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions between thiosemicarbazides and carboxylic acid derivatives. For the target compound, a plausible route includes:
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Formation of the thiadiazole ring: Reaction of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions.
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Introduction of tetrahydrofuran: Coupling the intermediate with tetrahydrofuran-2-carbaldehyde via a Knoevenagel condensation.
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Purification: Column chromatography or recrystallization to isolate the final product.
Table 2: Key Reaction Conditions for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield | Analytical Methods |
|---|---|---|---|
| 1 | Thiosemicarbazide, HCl, ethanol, reflux | 65% | TLC, NMR |
| 2 | Tetrahydrofuran-2-carbaldehyde, K₂CO₃, DMF | 58% | HPLC, Mass Spectrometry |
These methods mirror those used for analogous compounds, such as (2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide, where NMR spectroscopy confirmed regioselectivity.
Biological Activities
Antiviral Activity
Thiadiazoles inhibit viral replication by targeting enzymes like RNA-dependent RNA polymerase:
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5-(4-Amino-3-ethyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione inhibited FCoV and HSV-1 .
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Structural similarities suggest the target compound may interfere with viral entry or assembly .
Physicochemical Properties
Table 3: Predicted Physicochemical Data
| Property | Value | Method of Determination |
|---|---|---|
| LogP (Lipophilicity) | 2.8 ± 0.3 | Computational modeling |
| Solubility (Water) | 0.12 mg/mL | ALogPS |
| pKa | 9.4 (basic NH group) | ChemAxon |
These predictions align with trends observed in PubChem entries for related acetamide-thiadiazole hybrids . Experimental validation is needed to confirm solubility and stability under physiological conditions.
Applications in Medicinal Chemistry
The compound’s dual functionality—a hydrophobic 4-chlorophenyl group and polar tetrahydrofuran ring—makes it a candidate for:
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